4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
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Overview
Description
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused dioxin and pyrimidine ring system with a chlorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydroxy-1,4-dioxane and 4-chloropyrimidine.
Cyclization Reaction: The key step involves the cyclization of 2,3-dihydroxy-1,4-dioxane with 4-chloropyrimidine under acidic conditions to form the fused dioxin-pyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.
Automated Purification: Employing automated purification systems to ensure consistent product quality and yield.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, at the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst are employed for nitration or sulfonation reactions.
Major Products
Nucleophilic Substitution: Substituted derivatives with functional groups such as amino or thiol groups.
Electrophilic Substitution: Nitro or sulfonyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and gene expression.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity.
Molecular Targets: Key molecular targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).
Pathways Involved: The inhibition of these kinases affects signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine ring system but lacking the dioxin moiety.
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A derivative with an additional iodine atom, which may alter its reactivity and biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione:
Uniqueness
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to its fused dioxin-pyrimidine ring system, which imparts distinct chemical properties and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
2639443-51-7 |
---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.